SUN13837 Exhibits Comparable Neuroprotective Efficacy to bFGF but Lacks Mitogenic Activity
SUN13837 demonstrates neuroprotective activity equivalent to bFGF in primary rat hippocampal neurons against glutamate-induced excitotoxicity. Crucially, unlike bFGF, SUN13837 does not induce cell proliferation in non-neuronal cell lines, a key safety differentiator for CNS applications. This functional uncoupling of neuroprotection from mitogenicity is a core property of SUN13837 [1].
| Evidence Dimension | Neuroprotective efficacy and cell proliferation |
|---|---|
| Target Compound Data | SUN13837: Equivalent neuroprotection to 3 ng/ml bFGF in MTT assay. No significant increase in BrdU incorporation in SW1353 and Swiss 3T3 cells up to 30 µM. No significant change in cyclin D1 (p=0.6089) or p27 (p=0.5803) expression. |
| Comparator Or Baseline | bFGF: Induced neuroprotection. Markedly increased BrdU incorporation in SW1353 and Swiss 3T3 cells. Increased cyclin D1 expression by 4.6-fold (p=0.0203) and decreased p27 expression to 5% of control (p=0.0002). |
| Quantified Difference | bFGF induced significant cell proliferation markers, while SUN13837 showed no significant effect (p>0.05 for all markers). |
| Conditions | Primary rat hippocampal neurons for neuroprotection; SW1353 and Swiss 3T3 cell lines for proliferation; MTT assay and BrdU incorporation; Western blot for cyclin D1 and p27. |
Why This Matters
For researchers developing therapies for CNS injury, this data confirms SUN13837 provides the desired neuroprotective effect of bFGF while eliminating the risk of off-target mitogenicity, which could lead to inflammation or tumorigenesis.
- [1] Ueno, S., et al. (2020). Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury. PLOS ONE, 15(7), e0236050. DOI: 10.1371/journal.pone.0236050 View Source
